Anandamide

Catalog No.
S518875
CAS No.
94421-68-8
M.F
C22H37NO2
M. Wt
347.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anandamide

CAS Number

94421-68-8

Product Name

Anandamide

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide

Molecular Formula

C22H37NO2

Molecular Weight

347.5 g/mol

InChI

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-

InChI Key

LGEQQWMQCRIYKG-DOFZRALJSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO

Solubility

Soluble in DMSO

Synonyms

5,8,11,14-eicosatetraenamide, N-(2-hydroxyethyl)-, 5,8,11,14-eicosatetraenoylethanolamide, anandamide, anandamide (20.4,n-6), arachidonoyl ethanolamide, arachidonoylethanolamide, arachidonylethanolamide, N-(2-hydroxyethyl)arachidonamide, N-arachidonoyl-2-hydroxyethylamide, n-arachidonoylethanolamide

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO

Description

The exact mass of the compound Arachidonylethanolamide is 361.2617 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkynes - Polyunsaturated Alkamides - Supplementary Records. It belongs to the ontological category of N-(long-chain-acyl)ethanolamine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl ethanolamines (endocannabinoids) [FA0804]. However, this does not mean our product can be used or applied in the same or a similar way.

Anandamide, scientifically known as N-arachidonoylethanolamine, is a lipid-based neurotransmitter and one of the primary endocannabinoids in the human body. Discovered in 1992 by Raphael Mechoulam and colleagues, it derives its name from the Sanskrit word "ananda," which means "bliss" or "joy" . Anandamide plays a crucial role in the endocannabinoid system by binding to cannabinoid receptors, particularly the CB1 receptor, similar to the psychoactive compound tetrahydrocannabinol found in cannabis .

AEA binds to cannabinoid receptors, particularly CB1 and CB2 receptors, located throughout the body, including the brain, nervous system, and immune system [, ]. This binding triggers various cellular signaling pathways, influencing functions like pain perception, mood regulation, memory, and appetite [, ].

For example, AEA binding to CB1 receptors in the brain can inhibit neurotransmitter release, leading to psychoactive effects like relaxation and euphoria []. It can also activate CB2 receptors in immune cells, modulating inflammation [].

A Ligand for Cannabinoid Receptors

One of the main areas of scientific research on AEA focuses on its interaction with cannabinoid receptors. These are protein receptors found on the surface of cells, particularly in the nervous system, that bind to cannabinoids and trigger cellular responses. AEA has been shown to bind to both CB1 and CB2 receptors, albeit with different affinities. CB1 receptors are highly concentrated in the brain regions involved in mood, memory, and movement, while CB2 receptors are more prevalent in the immune system []. This binding suggests that AEA may play a role in regulating various functions mediated by the endocannabinoid system.

Potential Roles in the Nervous System

Due to its interaction with cannabinoid receptors in the brain, AEA is being investigated for its potential involvement in various neurological processes. Studies have explored its role in memory, learning, pain perception, and mood regulation []. For instance, research suggests that AEA levels may be elevated during pleasurable activities, potentially contributing to feelings of reward and motivation []. Additionally, AEA dysfunction is being investigated in the context of neurological disorders like Alzheimer's disease and Parkinson's disease [].

Anandamide is synthesized from N-arachidonoyl phosphatidylethanolamine through enzymatic reactions involving N-acyltransferase and N-acyl-phosphatidylethanolamine-specific phospholipase D . The degradation of anandamide primarily occurs via fatty acid amide hydrolase, which hydrolyzes it into arachidonic acid and ethanolamine. Additionally, anandamide can undergo oxidation by cyclooxygenases and lipoxygenases, resulting in various bioactive metabolites .

Key Reactions

  • Synthesis:
    • N-arachidonoyl phosphatidylethanolamine → Anandamide + Phosphatidic Acid
  • Degradation:
    • Anandamide → Arachidonic Acid + Ethanolamine (via fatty acid amide hydrolase)
  • Oxidation:
    • Anandamide → Hydroxy-anandamides (via lipoxygenase)

Anandamide is involved in numerous physiological processes, including pain modulation, appetite regulation, mood enhancement, and memory function. It acts as an agonist for cannabinoid receptors, influencing neurotransmitter release and neuronal excitability . The compound also interacts with other receptors such as transient receptor potential vanilloid type 1, contributing to its analgesic properties .

Effects on the Body

  • Pain Relief: Modulates pain perception through cannabinoid receptor activation.
  • Mood Enhancement: Associated with feelings of pleasure and reward.
  • Appetite Regulation: Influences feeding behavior and energy balance.

Anandamide is synthesized endogenously through several pathways:

  • From Phospholipid Precursors: The primary route involves the conversion of N-arachidonoyl phosphatidylethanolamine by specific enzymes.
  • Enzymatic Pathways: Key enzymes include N-acyltransferase and N-acyl-phosphatidylethanolamine-specific phospholipase D .
  • Dietary Influence: Arachidonic acid intake can affect anandamide levels; a high-fat diet has been shown to increase its synthesis in animal models .

Anandamide has garnered interest for its potential therapeutic applications:

  • Pain Management: As a natural analgesic, it may offer alternatives to traditional pain medications.
  • Mental Health: Its role in mood regulation suggests possible applications in treating anxiety and depression.
  • Obesity Treatment: Modulating anandamide levels may influence appetite control and energy expenditure .

Research indicates that anandamide interacts with various receptors beyond cannabinoid receptors:

  • Transient Receptor Potential Vanilloid Type 1: Contributes to its role in pain sensation.
  • Peroxisome Proliferator-Activated Receptors: Involved in metabolic processes and inflammation .

Studies have also shown that inhibitors of fatty acid amide hydrolase can elevate anandamide levels, providing insights into potential drug development strategies aimed at modulating its activity .

Anandamide belongs to a class of compounds known as N-acylethanolamines. Several structurally similar compounds exhibit unique properties:

Compound NameStructure TypeUnique Features
2-ArachidonoylglycerolGlycerol derivativeMore abundant endocannabinoid; primarily acts on CB2 receptors.
OleoylethanolamideFatty acid derivativeEnhances anandamide activity; binds to peroxisome proliferator-activated receptors.
PalmitoylethanolamideFatty acid derivativeExhibits anti-inflammatory effects; interacts with peroxisome proliferator-activated receptors.
N-ArachidonoyldopamineDopamine derivativeCannabimimetic properties; influences mood and reward pathways.

Uniqueness of Anandamide

Anandamide is distinguished by its direct interaction with both CB1 and CB2 receptors, making it a pivotal player in the endocannabinoid system. Its rapid synthesis and degradation also contribute to its dynamic role in physiological processes compared to other similar compounds that may have longer half-lives or different receptor affinities.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

347.282429423 g/mol

Monoisotopic Mass

347.282429423 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UR5G69TJKH

MeSH Pharmacological Classification

Calcium Channel Blockers

Other CAS

94421-68-8

Wikipedia

Anandamide

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl ethanolamines (endocannabinoids) [FA0804]

Dates

Modify: 2023-08-15
1: Cui HJ, Liu S, Yang R, Fu GH, Lu Y. N-stearoyltyrosine protects primary cortical neurons against oxygen-glucose deprivation-induced apoptosis through inhibiting anandamide inactivation system. Neurosci Res. 2017 May 9. pii: S0168-0102(17)30012-3. doi: 10.1016/j.neures.2017.04.019. [Epub ahead of print] PubMed PMID: 28499834.
2: King-Himmelreich TS, Möser CV, Wolters MC, Schmetzer J, Schreiber Y, Ferreirós N, Russe OQ, Geisslinger G, Niederberger E. AMPK contributes to aerobic exercise-induced antinociception downstream of endocannabinoids. Neuropharmacology. 2017 May 4. pii: S0028-3908(17)30198-3. doi: 10.1016/j.neuropharm.2017.05.002. [Epub ahead of print] PubMed PMID: 28479394.
3: Pirone A, Lenzi C, Briganti A, Abbate F, Levanti M, Abramo F, Miragliotta V. Spatial distribution of cannabinoid receptor 1 and fatty acid amide hydrolase in the cat ovary and oviduct. Acta Histochem. 2017 May;119(4):417-422. doi: 10.1016/j.acthis.2017.04.007. Epub 2017 May 4. PubMed PMID: 28478955.
4: Nerandzic V, Mrozkova P, Adamek P, Spicarova D, Nagy I, Palecek J. Peripheral inflammation alters N-arachidonoylphosphatidylethanolamine (20:4-NAPE) induced modulation of nociceptive spinal cord synaptic transmission. Br J Pharmacol. 2017 May 5. doi: 10.1111/bph.13849. [Epub ahead of print] PubMed PMID: 28476070.
5: Kimberly WT, O'Sullivan JF, Nath AK, Keyes M, Shi X, Larson MG, Yang Q, Long MT, Vasan R, Peterson RT, Wang TJ, Corey KE, Gerszten RE. Metabolite profiling identifies anandamide as a biomarker of nonalcoholic steatohepatitis. JCI Insight. 2017 May 4;2(9). pii: 92989. doi: 10.1172/jci.insight.92989. [Epub ahead of print] PubMed PMID: 28469090; PubMed Central PMCID: PMC5414569.
6: Almeida-Santos AF, Moreira FA, Guimaraes FS, Aguiar DC. 2-Arachidonoylglycerol endocannabinoid signaling coupled to metabotropic glutamate receptor type-5 modulates anxiety-like behavior in the rat ventromedial prefrontal cortex. J Psychopharmacol. 2017 Apr 1:269881117704986. doi: 10.1177/0269881117704986. [Epub ahead of print] PubMed PMID: 28440729.
7: Acharya N, Penukonda S, Shcheglova T, Hagymasi AT, Basu S, Srivastava PK. Endocannabinoid system acts as a regulator of immune homeostasis in the gut. Proc Natl Acad Sci U S A. 2017 May 9;114(19):5005-5010. doi: 10.1073/pnas.1612177114. Epub 2017 Apr 24. PubMed PMID: 28439004.
8: Bedse G, Hartley ND, Neale E, Gaulden AD, Patrick TA, Kingsley PJ, Uddin MJ, Plath N, Marnett LJ, Patel S. Functional Redundancy Between Canonical Endocannabinoid Signaling Systems in the Modulation of Anxiety. Biol Psychiatry. 2017 Mar 15. pii: S0006-3223(17)31357-4. doi: 10.1016/j.biopsych.2017.03.002. [Epub ahead of print] PubMed PMID: 28438413.
9: Karwad MA, Couch DG, Theophilidou E, Sarmad S, Barrett DA, Larvin M, Wright KL, Lund JN, O'Sullivan SE. The role of CB(1) in intestinal permeability and inflammation. FASEB J. 2017 Apr 12. pii: fj.201601346R. doi: 10.1096/fj.201601346R. [Epub ahead of print] PubMed PMID: 28404744.
10: Soni N, Prabhala BK, Mehta V, Mirza O, Kohlmeier KA. Anandamide and 2-AG Are Endogenously Present within the Laterodorsal Tegmental Nucleus: Functional Implications for a role of eCBs in arousal. Brain Res. 2017 Apr 9. pii: S0006-8993(17)30157-9. doi: 10.1016/j.brainres.2017.04.003. [Epub ahead of print] PubMed PMID: 28404451.
11: Di Scala C, Mazzarino M, Yahi N, Varini K, Garmy N, Fantini J, Chahinian H. Ceramide binding to anandamide increases its half-life and potentiates its cytotoxicity in human neuroblastoma cells. Chem Phys Lipids. 2017 Apr 4;205:11-17. doi: 10.1016/j.chemphyslip.2017.04.001. [Epub ahead of print] PubMed PMID: 28389107.
12: Chaikin P. The Bial 10-2474 Phase 1 Study-A Drug Development Perspective and Recommendations for Future First-in-Human Trials. J Clin Pharmacol. 2017 Apr 7. doi: 10.1002/jcph.889. [Epub ahead of print] Review. PubMed PMID: 28387940.
13: Munawar N, Oriowo MA, Masocha W. Antihyperalgesic Activities of Endocannabinoids in a Mouse Model of Antiretroviral-Induced Neuropathic Pain. Front Pharmacol. 2017 Mar 20;8:136. doi: 10.3389/fphar.2017.00136. eCollection 2017. PubMed PMID: 28373843; PubMed Central PMCID: PMC5357623.
14: Karpińska O, Baranowska-Kuczko M, Kloza M, Ambrożewicz E, Kozłowski T, Kasacka I, Malinowska B, Kozłowska H. Activation of CB(1) receptors by 2-arachidonoylglycerol attenuates vasoconstriction induced by U46619 and angiotensin II in human and rat pulmonary arteries. Am J Physiol Regul Integr Comp Physiol. 2017 Mar 29:ajpregu.00324.2016. doi: 10.1152/ajpregu.00324.2016. [Epub ahead of print] PubMed PMID: 28356298.
15: Ramírez-López MT, Vázquez M, Lomazzo E, Hofmann C, Blanco RN, Alén F, Antón M, Decara J, Arco R, Orio L, Suárez J, Lutz B, Gómez de Heras R, Bindila L, Rodríguez de Fonseca F. A moderate diet restriction during pregnancy alters the levels of endocannabinoids and endocannabinoid-related lipids in the hypothalamus, hippocampus and olfactory bulb of rat offspring in a sex-specific manner. PLoS One. 2017 Mar 27;12(3):e0174307. doi: 10.1371/journal.pone.0174307. eCollection 2017. PubMed PMID: 28346523; PubMed Central PMCID: PMC5367805.
16: Mela V, Piscitelli F, Berzal AL, Chowen J, Silvestri C, Viveros MP, Di Marzo V. Sex-dependent effects of neonatal maternal deprivation on endocannabinoid levels in the adipose tissue: influence of diet. J Physiol Biochem. 2017 Mar 23. doi: 10.1007/s13105-017-0558-0. [Epub ahead of print] PubMed PMID: 28337718.
17: Marchioni C, de Souza ID, Grecco CF, Crippa JA, Tumas V, Queiroz MEC. A column switching ultrahigh-performance liquid chromatography-tandem mass spectrometry method to determine anandamide and 2-arachidonoylglycerol in plasma samples. Anal Bioanal Chem. 2017 May;409(14):3587-3596. doi: 10.1007/s00216-017-0300-3. Epub 2017 Mar 23. PubMed PMID: 28337517.
18: Maglio LE, Noriega-Prieto JA, Maraver MJ, Fernández de Sevilla D. Endocannabinoid-Dependent Long-Term Potentiation of Synaptic Transmission at Rat Barrel Cortex. Cereb Cortex. 2017 Mar 1:1-14. doi: 10.1093/cercor/bhx053. [Epub ahead of print] PubMed PMID: 28334325.
19: Bondarenko AI, Panasiuk O, Okhai I, Montecucco F, Brandt KJ, Mach F. Direct activation of Ca(2+) and voltage-gated potassium channels of large conductance by anandamide in endothelial cells does not support the presence of endothelial atypical cannabinoid receptor. Eur J Pharmacol. 2017 Jun 15;805:14-24. doi: 10.1016/j.ejphar.2017.03.038. Epub 2017 Mar 19. PubMed PMID: 28327344.
20: Peng X, Studholme K, Kanjiya MP, Luk J, Bogdan D, Elmes MW, Carbonetti G, Tong S, Gary Teng YH, Rizzo RC, Li H, Deutsch DG, Ojima I, Rebecchi MJ, Puopolo M, Kaczocha M. Fatty-acid-binding protein inhibition produces analgesic effects through peripheral and central mechanisms. Mol Pain. 2017 Jan;13:1744806917697007. doi: 10.1177/1744806917697007. PubMed PMID: 28326944; PubMed Central PMCID: PMC5407663.

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